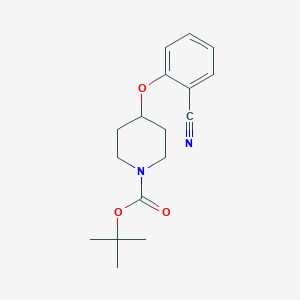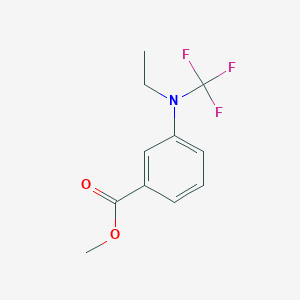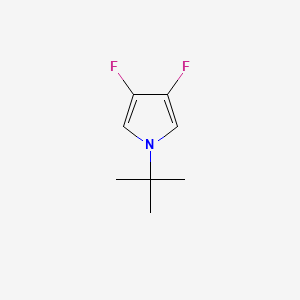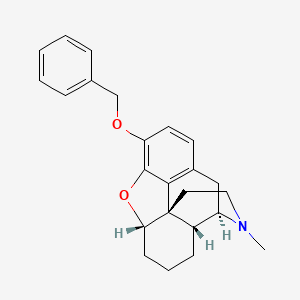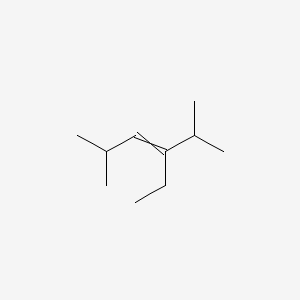
3-Ethyl-2,5-dimethylhex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,5-dimethylhex-3-ene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of a larger family of hydrocarbons and is known for its unique structural properties, which include the presence of ethyl and methyl groups attached to the hexene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,5-dimethylhex-3-ene can be achieved through various organic reactions. One common method involves the alkylation of 2,5-dimethylhex-3-ene with ethyl halides under the presence of a strong base. This reaction typically requires anhydrous conditions and a suitable solvent such as ether or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as palladium or nickel can be used to facilitate the addition of ethyl groups to the hexene backbone. These processes are often carried out under high pressure and temperature to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,5-dimethylhex-3-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Scientific Research Applications
3-Ethyl-2,5-dimethylhex-3-ene has various applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and mechanisms.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-2,5-dimethylhex-3-ene involves its interaction with various molecular targets. The double bond in the molecule allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhex-3-ene: Lacks the ethyl group, making it less complex.
3,5-Dimethylhex-2-ene: Different position of the double bond and methyl groups.
2,5-Dimethyl-3-hexene: Another isomer with different spatial arrangement.
Uniqueness
3-Ethyl-2,5-dimethylhex-3-ene is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and physical properties. This structural complexity makes it a valuable compound for studying the effects of alkyl substituents on alkenes.
Properties
CAS No. |
62338-08-3 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethylhex-3-ene |
InChI |
InChI=1S/C10H20/c1-6-10(9(4)5)7-8(2)3/h7-9H,6H2,1-5H3 |
InChI Key |
LTFIBGYQLWKTKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


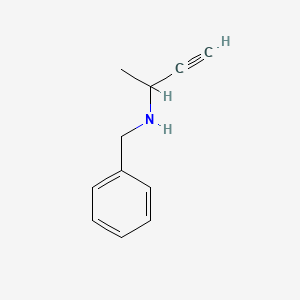
![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
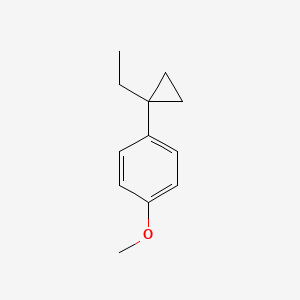

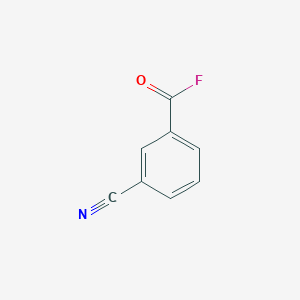

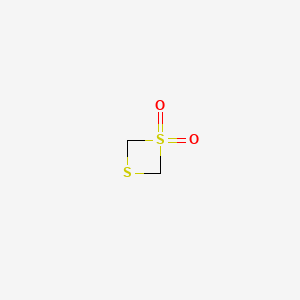

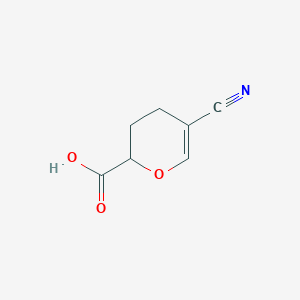
![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
